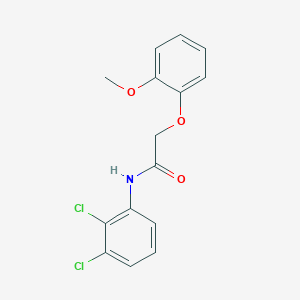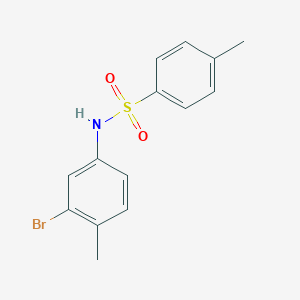
3-(2,4-Dinitroanilino)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,4-Dinitroanilino)benzamide is an organic compound with the molecular formula C13H10N4O5. It is characterized by the presence of a benzamide group attached to a 2,4-dinitrophenylamino moiety.
Vorbereitungsmethoden
The synthesis of 3-(2,4-Dinitroanilino)benzamide typically involves the reaction of 2,4-dinitroaniline with benzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the amide bond. The reaction mixture is then purified through recrystallization to obtain the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity .
Analyse Chemischer Reaktionen
3-(2,4-Dinitroanilino)benzamide undergoes various chemical reactions, including:
Reduction: The nitro groups in the compound can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, particularly at the positions ortho and para to the nitro groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction typically yields the corresponding diamine derivative, while substitution reactions can yield a variety of substituted benzamides .
Wissenschaftliche Forschungsanwendungen
3-(2,4-Dinitroanilino)benzamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other complex organic molecules.
Biology: The compound is used in biochemical assays to study enzyme activities and protein interactions.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-(2,4-Dinitroanilino)benzamide involves its interaction with specific molecular targets. The nitro groups in the compound are electron-withdrawing, which makes the aromatic ring more susceptible to nucleophilic attack. This property is exploited in various chemical reactions and assays. The compound can also interact with proteins and enzymes, affecting their function and activity .
Vergleich Mit ähnlichen Verbindungen
3-(2,4-Dinitroanilino)benzamide can be compared with other similar compounds, such as:
2,4-Dinitrophenylhydrazine: Used in the detection of carbonyl compounds.
3-Amino-N-(2,4-dimethoxyphenyl)benzamide: Another benzamide derivative with different substituents.
2,4-Dinitroaniline: A precursor in the synthesis of this compound.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Eigenschaften
Molekularformel |
C13H10N4O5 |
|---|---|
Molekulargewicht |
302.24 g/mol |
IUPAC-Name |
3-(2,4-dinitroanilino)benzamide |
InChI |
InChI=1S/C13H10N4O5/c14-13(18)8-2-1-3-9(6-8)15-11-5-4-10(16(19)20)7-12(11)17(21)22/h1-7,15H,(H2,14,18) |
InChI-Schlüssel |
PEFANSBWEDRANM-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)N |
Kanonische SMILES |
C1=CC(=CC(=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Benzyl 4-oxo-4-[3-(trifluoromethyl)anilino]butanoate](/img/structure/B325442.png)
![N-[4-(diethylamino)phenyl]-2-nitrobenzenesulfonamide](/img/structure/B325444.png)
![N-(4-{[2-(2-nitrobenzoyl)hydrazino]sulfonyl}phenyl)acetamide](/img/structure/B325447.png)

![N-[4-[(3-bromo-4-methylphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B325451.png)

![N-(2-methoxyethyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B325454.png)
![N-{4-[acetyl(methyl)amino]phenyl}-2-(4-isopropylphenoxy)acetamide](/img/structure/B325456.png)
![N-{4-[acetyl(methyl)amino]phenyl}-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B325458.png)
![N-{4-[acetyl(methyl)amino]phenyl}-2-(4-methylphenoxy)acetamide](/img/structure/B325459.png)
![N-{4-[acetyl(methyl)amino]phenyl}-2-(3-methylphenoxy)acetamide](/img/structure/B325460.png)
![N-{4-[acetyl(methyl)amino]phenyl}-2-phenoxyacetamide](/img/structure/B325461.png)
